molecular formula C22H25ClFN3O5 B2596964 N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330294-86-4

N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2596964
CAS No.: 1330294-86-4
M. Wt: 465.91
InChI Key: JDEBMJNVEWVSSY-UHFFFAOYSA-N
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Description

N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a piperazine-ethyl chain modified with a 4-fluorophenoxyacetyl group. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. Structurally, the compound combines a benzodioxole moiety (known for metabolic stability and ligand-receptor interactions) with a piperazine scaffold (common in neurotransmitter-targeting agents) .

Properties

IUPAC Name

N-[2-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5.ClH/c23-17-2-4-18(5-3-17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-1-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEBMJNVEWVSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-fluorophenoxyacetyl chloride under basic conditions to form the intermediate 4-(2-(4-fluorophenoxy)acetyl)piperazine.

    Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The intermediate is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or fluorophenoxy derivatives.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride as an anticancer agent. It has been investigated for its ability to inhibit specific cancer cell lines, showing promising results in vitro.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it exhibited significant antiproliferative activity against colorectal cancer cells (HCT-116), with an IC50 value that suggests effective potency:

CompoundIC50 (µM)
This compound5.6 ± 0.12
Control (e.g., Cabozantinib)16.35 ± 0.86

A2A Receptor Inhibition

The compound has also been identified as a potential A2A receptor inhibitor. A patent describes its use in treating and preventing conditions associated with A2A receptor activity, such as certain cancers and inflammatory diseases .

Dual Targeting Mechanism

Another area of research focuses on the dual targeting capabilities of this compound, particularly against vascular endothelial growth factor receptors (VEGFR). Compounds with similar structures have shown to inhibit both VEGFR-2 and c-Met pathways, which are crucial in tumor angiogenesis .

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

  • Formation of the piperazine derivative.
  • Acetylation with 4-fluorophenoxyacetic acid.
  • Coupling with benzo[d][1,3]dioxole derivatives.

Each step is optimized for yield and purity to ensure the effectiveness of the final product.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several pharmacologically active piperazine- and benzodioxole-containing analogs. Below is a detailed comparison based on substituents, targets, and hypothesized activity:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Target/Activity Reference
N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride Benzodioxole-carboxamide + piperazine-ethyl chain 4-fluorophenoxyacetyl group Hypothesized: Dopamine D3 receptor antagonism (structural analogy)
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Piperazine-pentanamide 2,4-dichlorophenyl, pyridinylphenyl Dopamine D3 receptor antagonist (IC50: 2.3 nM for D3 vs. 120 nM for D2)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Piperazine-acetamide Chloro-trifluoromethylphenyl Serotonin 5-HT1A/5-HT2A modulation (inferred from piperazine-phenyl motifs)
N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride Benzodioxole-carboxamide + piperidine Piperidine (non-cyclic amine) Unspecified CNS target (structural similarity to sigma-1 receptor ligands)

Key Observations:

Substituent Impact on Selectivity: The 4-fluorophenoxyacetyl group in the target compound may enhance metabolic stability compared to dichlorophenyl or trifluoromethylphenyl groups in analogs . Fluorine substitution often reduces cytochrome P450-mediated oxidation.

Target Specificity: Piperazine-containing analogs (e.g., compound 7o) exhibit high D3 receptor affinity due to halogenated arylpiperazine motifs . The target compound’s 4-fluorophenoxy group may similarly engage hydrophobic receptor pockets but with reduced off-target effects vs. dichlorophenyl analogs. Benzodioxole-carboxamide derivatives (e.g., ) lack the extended piperazine chain, suggesting divergent targets (e.g., sigma receptors vs. dopamine receptors) .

Pharmacokinetic Considerations :

  • Hydrochloride salt formation (as in the target compound and ) improves aqueous solubility, critical for oral bioavailability in CNS drugs.

Biological Activity

N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activity of this compound, focusing on its anticancer, antioxidant, and receptor-modulating properties.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process starting with saccharin derivatives. The synthesis involves the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate. The final product is purified using silica gel column chromatography. The crystal structure analysis reveals a complex molecular conformation with distinct bond lengths and angles that suggest its potential interaction capabilities with biological targets .

Structural Data

AtomBond Length (Å)
N(1)—C(6)1.413(3)
N(1)—C(7)1.472(3)
C(20)—O(3)1.206(4)
S(1)—O(2)1.421(2)

The molecule features a piperazine moiety, a benzo[d][1,3]dioxole structure, and a fluorophenoxy group, which may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of benzodioxole, including the title compound, exhibit notable anticancer activity . A study evaluating various benzodioxole derivatives demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies revealed that certain benzodioxole derivatives demonstrated an IC50 range from 3.94 mM to 9.12 mM against Hep3B liver cancer cells. Notably, compounds with an amide group showed stronger cytotoxicity compared to others, suggesting a correlation between structural features and biological efficacy .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay. Compounds containing the benzodioxole moiety exhibited varying degrees of antioxidant activity, indicating their potential as protective agents against oxidative stress.

Receptor Modulation

The compound's interaction with dopamine receptors has also been investigated. High-throughput screening identified it as a selective D3 dopamine receptor agonist, which may have implications for treating neuropsychiatric disorders .

Summary of Biological Activities

Activity TypeMechanism/Effects
AnticancerInduces apoptosis in cancer cells; cytotoxicity dependent on structural features
AntioxidantScavenges free radicals; protects cells from oxidative damage
Receptor ModulationAgonist activity at D3 dopamine receptors; potential therapeutic applications

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) principles to systematically evaluate variables (e.g., reaction temperature, solvent polarity, and stoichiometry of reagents). For piperazine-containing analogs, coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine intermediates under inert atmospheres (N₂/Ar) are critical to minimize side reactions . Purity enhancement can be achieved via recrystallization using mixed solvents (e.g., CHCl₃/MeOH) or column chromatography with silica gel and gradient elution (e.g., hexane/EtOAc) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and carbon frameworks, particularly focusing on piperazine ring protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.3 ppm) . High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight, while X-ray crystallography (if crystals form) provides definitive bond-length and angle data .

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) using C18 columns and isocratic elution (e.g., MeCN:H₂O + 0.1% TFA) quantifies purity (>95% threshold). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

  • Methodological Answer : Synthesize analogs with modifications to the 4-fluorophenoxy or benzo[d][1,3]dioxole moieties and test in target-specific assays (e.g., receptor binding or enzyme inhibition). Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like serotonin or dopamine receptors, guided by piperazine-based antagonist pharmacophores . Validate with radioligand displacement assays (³H-labeled antagonists) and correlate IC₅₀ values with computational data .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Employ explicit solvent molecular dynamics (MD) simulations (AMBER/CHARMM) to refine docking poses. Validate with alanine-scanning mutagenesis of the target protein to identify critical binding residues. Cross-reference with isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile computational enthalpy/entropy estimates .

Q. How can researchers identify and characterize metabolic pathways of this compound in preclinical models?

  • Methodological Answer : Use in vitro microsomal assays (human/rat liver microsomes + NADPH) to identify Phase I metabolites via LC-QTOF-MS/MS . For Phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms. Confirm structures with NMR and compare to synthetic standards. CYP450 inhibition assays (fluorometric) assess drug-drug interaction risks .

Q. What experimental approaches are suitable for elucidating the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Conduct plasma protein binding assays (equilibrium dialysis) and Caco-2 permeability studies to predict bioavailability. For in vivo PK, administer IV/PO doses in rodents and collect serial plasma samples. Quantify via LC-MS/MS using deuterated internal standards. Non-compartmental analysis (WinNonlin) calculates AUC, t₁/₂, and clearance .

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